Benzamilhydrochlorid

Übersicht

Beschreibung

Benzamil hydrochloride, also known as benzyl amiloride hydrochloride, is a potent blocker of the epithelial sodium channel (ENaC) and a sodium-calcium exchange blocker. It is a benzyl group-containing analog of amiloride, a well-known diuretic. Benzamil hydrochloride is primarily used in scientific research due to its ability to inhibit sodium reabsorption in the kidneys, which promotes the loss of sodium and water from the body without depleting potassium .

Wissenschaftliche Forschungsanwendungen

Benzamilhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird in verschiedenen chemischen Studien als selektiver und potenter Blocker von Natriumkanälen eingesetzt.

Biologie: Wird in der Ionenkanalforschung eingesetzt, um die Blockierung des Natrium-Calcium-Austauschs und der epithelialen Natriumkanäle zu untersuchen.

Medizin: Wird als potenzielle Behandlung für Erkrankungen wie Mukoviszidose untersucht, jedoch mit begrenztem Erfolg.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und in der Forschung im Zusammenhang mit dem Elektrolythaushalt und der Nierenfunktion eingesetzt .

5. Wirkmechanismus

This compound wirkt, indem es den epithelialen Natriumkanal (ENaC) direkt blockiert und so die Natriumresorption in den distalen gewundenen Tubuli und Sammelrohren in den Nieren hemmt. Dieser Mechanismus fördert den Verlust von Natrium und Wasser aus dem Körper, ohne Kalium zu erschöpfen. Die Addition der Benzylgruppe zum Stickstoff der Guanidiniumgruppe in Amilorid erhöht die Aktivität der Verbindung um das Hundertfache .

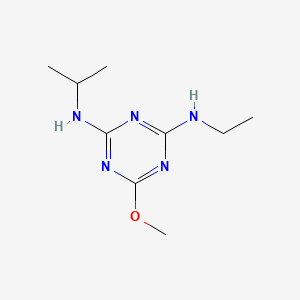

Ähnliche Verbindungen:

Amilorid: this compound ist ein Benzyl-Gruppen enthaltendes Analogon von Amilorid. Beide Verbindungen blockieren den epithelialen Natriumkanal, aber this compound hat aufgrund der Benzyl-Gruppen-Modifikation eine erhöhte Aktivität.

Triamteren: Ein weiteres Diuretikum, das durch die Blockierung von Natriumkanälen wirkt, aber eine andere chemische Struktur aufweist.

Benzamidinhydrochlorid: Teilt einige strukturelle Ähnlichkeiten, hat aber unterschiedliche Anwendungen und Wirkmechanismen

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner erhöhten Aktivität aufgrund der Benzyl-Gruppen-Modifikation, die es zu einem stärkeren Blocker von Natriumkanälen im Vergleich zu seinen Analoga macht .

Wirkmechanismus

Target of Action

Benzamil hydrochloride, a potent analog of amiloride, primarily targets the Epithelial Sodium Channel (ENaC) and the sodium-calcium exchange . These channels play a crucial role in maintaining electrolyte and fluid balance across cell membranes.

Mode of Action

Benzamil hydrochloride acts as a potent blocker of the ENaC channel . It inhibits sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This action promotes the loss of sodium and water from the body, but without depleting potassium . Additionally, it also blocks the sodium-calcium exchange .

Biochemical Pathways

The primary biochemical pathway affected by Benzamil hydrochloride is the sodium reabsorption pathway in the kidneys . By blocking the ENaC, it disrupts the normal flow of sodium ions, leading to increased sodium and water excretion . It also affects the sodium-calcium exchange, which can influence calcium homeostasis .

Result of Action

The molecular and cellular effects of Benzamil hydrochloride’s action primarily involve changes in ion transport across cell membranes. By blocking the ENaC and sodium-calcium exchange, it alters the ionic balance within cells and between the intracellular and extracellular environments . This can lead to changes in cell volume and potentially impact various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzamil hydrochloride. For instance, the development of hyponatremic brain edema in rats was prevented by the administration of Benzamil hydrochloride . This suggests that sodium channel blockade with Benzamil hydrochloride has an immediate protective effect against the development of hyponatremic brain edema .

Biochemische Analyse

Biochemical Properties

Benzamil hydrochloride interacts with various biomolecules, primarily enzymes and proteins. It is a potent blocker of the ENaC channel , which plays a crucial role in sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This interaction promotes the loss of sodium and water from the body, without depleting potassium .

Cellular Effects

Benzamil hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been shown to have an immediate protective effect against the development of hyponatremic brain edema in rats . This suggests that sodium channels, which Benzamil hydrochloride blocks, are intimately involved in the initiation and progression of brain water accumulation in severe hyponatremia .

Molecular Mechanism

The molecular mechanism of Benzamil hydrochloride involves direct blocking of the ENaC, thereby inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys . This mechanism is the same for triamterene, another diuretic . By adding the benzyl group to the nitrogen of the guanidinium group, the activity of Benzamil hydrochloride is increased several hundredfold .

Temporal Effects in Laboratory Settings

In laboratory settings, Benzamil hydrochloride has shown to have immediate effects that last for at least 2 hours on the cellular brain edema associated with acute hyponatremic stress in rats . This suggests that Benzamil hydrochloride has an immediate anti-edematous effect .

Dosage Effects in Animal Models

In animal models, specifically rats, Benzamil hydrochloride was administered intracerebroventricularly at a dosage of 4 μg . This dosage was found to have an immediate protective effect against the development of hyponatremic brain edema .

Metabolic Pathways

The specific metabolic pathways that Benzamil hydrochloride is involved in are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely involved in pathways related to sodium reabsorption and homeostasis.

Transport and Distribution

The specific transport and distribution mechanisms of Benzamil hydrochloride within cells and tissues are not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely that it interacts with transporters related to sodium reabsorption.

Subcellular Localization

The subcellular localization of Benzamil hydrochloride is not clearly defined in the literature. Given its role as a blocker of the ENaC channel , it is likely localized to areas of the cell where these channels are present, such as the plasma membrane.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzamilhydrochlorid wird durch Modifizierung der Struktur von Amilorid synthetisiert. Die Synthese beinhaltet die Einführung einer Benzylgruppe in den Stickstoff der Guanidiniumgruppe in Amilorid. Diese Modifikation erhöht die Aktivität der Verbindung deutlich. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Methanol, Ethanol und Wasser, wobei Wärme und Beschallung nach Bedarf zur Erzielung der Löslichkeit eingesetzt werden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird üblicherweise in fester Form hergestellt und unter getrockneten Bedingungen gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzamilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Benzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion erfahren.

Häufige Reagenzien und Bedingungen:

Lösungsmittel: Methanol, Ethanol und Wasser werden häufig als Lösungsmittel verwendet.

Reagenzien: Häufige Reagenzien umfassen Oxidationsmittel und Reduktionsmittel, abhängig von der gewünschten Reaktion.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene Derivate von this compound ergeben .

Vergleich Mit ähnlichen Verbindungen

Amiloride: Benzamil hydrochloride is a benzyl group-containing analog of amiloride. Both compounds block the epithelial sodium channel but benzamil hydrochloride has increased activity due to the benzyl group modification.

Triamterene: Another diuretic that works by blocking sodium channels but has a different chemical structure.

Benzamidine Hydrochloride: Shares some structural similarities but has different applications and mechanisms of action

Uniqueness: Benzamil hydrochloride’s uniqueness lies in its enhanced activity due to the benzyl group modification, making it a more potent blocker of sodium channels compared to its analogs .

Eigenschaften

IUPAC Name |

3,5-diamino-N-(N'-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN7O.ClH/c14-9-11(16)20-10(15)8(19-9)12(22)21-13(17)18-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H4,15,16,20)(H3,17,18,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMRWWNJBXNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017145 | |

| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161804-20-2 | |

| Record name | Benzamil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161804202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-diamino-N-(N-benzylcarbamimidoyl)-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7L324A070 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

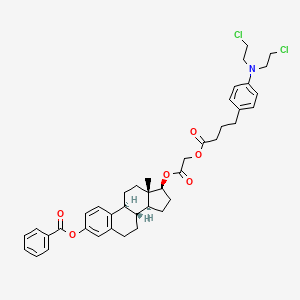

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzamil hydrochloride?

A1: Benzamil hydrochloride functions as a specific blocker of amiloride-sensitive sodium channels (NaChamil). [, ] These channels are found in various tissues, including the brain, where they play a role in regulating sodium homeostasis and neuronal excitability.

Q2: How does benzamil hydrochloride impact blood pressure regulation, particularly in the context of salt-sensitive hypertension?

A2: Studies show that benzamil hydrochloride, when administered directly into the brain (intracerebroventricularly), can attenuate several forms of salt-sensitive hypertension in animal models. [, , ] This effect is likely mediated by its blockade of brain NaChamil, which appear to be involved in the pressor response to increased sodium levels. [, ] Benzamil hydrochloride was shown to block the increase in blood pressure, heart rate, and sympathetic nervous system activity induced by central infusion of hypertonic saline. [] This suggests that brain NaChamil play a role in sensing sodium levels and triggering these responses.

Q3: Does benzamil hydrochloride affect the brain renin-angiotensin-aldosterone system (RAAS)?

A3: Yes, research suggests that benzamil hydrochloride might interact with the brain RAAS. [, ] Studies in rats showed that chronic intracerebroventricular infusion of benzamil hydrochloride attenuated the development of hypertension induced by a high-salt diet. [] This was accompanied by a reduction in the expression of renin, angiotensin-converting enzyme, and angiotensin II type 1 receptor mRNAs in the hypothalamus and brainstem. [] These findings indicate that benzamil hydrochloride might modulate the brain RAAS, contributing to its antihypertensive effects.

Q4: What is the impact of benzamil hydrochloride on brain water accumulation in hyponatremia?

A5: Research suggests that benzamil hydrochloride may have a protective effect against brain water accumulation in hyponatremia. [, ] Hyponatremia, a condition characterized by low sodium levels in the blood, can lead to brain swelling due to osmotic water movement. While the specific mechanisms are still under investigation, the blockade of brain NaChamil by benzamil hydrochloride is thought to play a role in this protective effect.

Q5: Does benzamil hydrochloride interact with other molecular targets besides NaChamil?

A6: Benzamil hydrochloride has been shown to directly interact with mutant huntingtin protein (htt) aggregates. [] This interaction can modify the aggregation process of htt, potentially reducing its toxicity in models of Huntington's disease. [] This finding suggests that benzamil hydrochloride might have therapeutic potential beyond its effects on sodium channels, although further research is necessary.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)